molecular formula C11H14O3 B153417 tert-Butyl 4-hydroxybenzoate CAS No. 25804-49-3

tert-Butyl 4-hydroxybenzoate

Cat. No. B153417
CAS RN: 25804-49-3
M. Wt: 194.23 g/mol
InChI Key: WHWMOMRHHQLBQQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxybenzoate, also known as 1,1-Dimethylethyl 4-hydroxybenzoate, is an organic compound with the formula C11H14O3 . It has a molecular weight of 194.232 . It is a tyrosine kinase inhibitor, which inhibits the activity of tyrosine kinases, enzymes that play a role in cell proliferation and differentiation .


Synthesis Analysis

While specific synthesis methods for tert-Butyl 4-hydroxybenzoate were not found in the search results, related compounds such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry .


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-hydroxybenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 194.227 Da and the monoisotopic mass is 194.094299 Da .


Physical And Chemical Properties Analysis

Tert-Butyl 4-hydroxybenzoate is a white solid that is soluble in organic solvents . Its melting point is reported to be between 130-132 °C .

Scientific Research Applications

Coordination Chemistry and Magnetic Materials

tert-Butyl 4-hydroxybenzoate: is utilized in the synthesis of binuclear complexes with metals like cobalt and zinc . These complexes are studied for their magnetic properties, which are significant for developing new magnetic materials. Such materials have potential applications in memory storage devices, optical sensors, and actuators.

Pharmaceutical Industry

In the pharmaceutical sector, tert-Butyl 4-hydroxybenzoate is a precursor in the synthesis of various compounds . It’s used in the creation of intermediates that can lead to the development of new drugs, particularly those that require a phenolic ester group.

Cosmetics and Personal Care

As a derivative of paraben, tert-Butyl 4-hydroxybenzoate has been used as a preservative in cosmetics due to its antimicrobial properties . However, its usage is being re-evaluated due to concerns over endocrine disruption.

Food Industry

This compound is also found in the food industry as a flavoring additive and preservative . It helps in extending the shelf life of food products by preventing microbial growth.

Polymer Synthesis

tert-Butyl 4-hydroxybenzoate: plays a role in polymer chemistry where it’s used as an initiator or modifier in the polymerization process . This can lead to the development of new polymeric materials with improved properties like thermal stability and solubility.

Environmental Applications

In environmental science, tert-Butyl 4-hydroxybenzoate can be involved in the study of degradation processes and its impact on ecosystems . Understanding its behavior in the environment is crucial for assessing the risks associated with its use in various industries.

Safety and Hazards

Tert-Butyl 4-hydroxybenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for tert-Butyl 4-hydroxybenzoate were not found in the search results, its role as a tyrosine kinase inhibitor suggests potential applications in biomedical research and therapeutic development .

properties

IUPAC Name

tert-butyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMOMRHHQLBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044895
Record name tert-Butyl 4-hydroxybenzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxybenzoate

CAS RN

25804-49-3
Record name 1,1-Dimethylethyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-butyl 4-hydroxybenzoate
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Record name TERT-BUTYL 4-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzoic acid (2.00 g, 14.5 mmol) in 1,4-dioxane (10.0 mL) saturated with isobutylene at -78° C. in a metal bomb was added concentrated sulfuric acid (0.150 mL). The bomb was sealed and warmed to room temperature. After 72 hours at room temperature, the reaction mixture was cooled to -78° C., poured into saturated sodium bicarbonate (30.0 mL) and extracted with diethyl ether (2×50.0 mL). The combined organic phases were concentrated and the residue chromatographed on silica gel (eluted with 5% methanol in methylene chloride to give 290 mg (Y: 10%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.8 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 1.57 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.15 mL
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reactant
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10 mL
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solvent
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Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Excess isobutylene gas was condensed at -78° C. in a high-pressure tube containing 13.8 g (0.1 mol) of 4-hydroxybenzoic acid dissolved in 50 ml of dioxane and 1 ml of conc. H2SO4 was then added to the mixture. The tube was then sealed and the reaction mixture warmed to room temperature and stirred for 2 h. The mixture was then cooled to -78° C. and the tube was opened and its contents poured slowly into an excess of saturated NaHCO3 solution. Any excess isobutylene was removed by means of a nitrogen stream and the mixture was extracted with ether. The ether solution was extracted with 1N NaOH solution and the ether layer was discarded. The aqueous extract was acidified with dilute H2SO4 and then extracted with ether. The ether extract was washed with NaHCO3 solution and then dried (Na2SO4). The solution was filtered and the solvent removed in-vacuo. The residue was purified by flash chromatography (silica; 40% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
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Quantity
1 mL
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reactant
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0 (± 1) mol
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reactant
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

4-Hydroxy-benzoic acid (3 g, 21.7 mmol) was stirred in toluene (35 ml, dried over mol. sieves). The solution was heated to 80° C. under N2, and N,N′-dimethylformamide di-tert-butyl acetal (10.42 mL, 43.4 mmol) was added over ca. 5 min. The mixture was stirred at 80° C. for 1 h 10 min., and cooled to rt. The solution was washed with water, twice with sat. NaHCO3 and sat. NaCl (15 mL each), dried over MgSO4, and concentrated to yield a yellow oil (2.77 g). The product was purified by flash chromatography (380 g silica, eluant: 4:6 AcOEt/heptane (2 L) and 1:1 AcOEt/heptane 700 mL) to yield white crystals (2.07 g, 49% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
10.42 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

0.36 g of 10% palladium on activated carbon were added to a solution of 1.2 g (4.3 mmol) of 4-benzyloxy-benzoic acid tert-butyl ester in 45 mL of ethanol and this mixture was hydrogenated at 20 psi for 3 hours. After filtering over celite and removing the solvent under reduced pressure 0.79 g (95% yield) of 4-hydroxy-benzoic acid tert-butyl ester were obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?

A1: tert-Butyl 4-hydroxybenzoate, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q2: How is tert-Butyl 4-hydroxybenzoate synthesized?

A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.

Q3: What material compatibility and stability properties make tert-Butyl 4-hydroxybenzoate useful?

A3: tert-Butyl 4-hydroxybenzoate exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []

Q4: How does tert-Butyl 4-hydroxybenzoate contribute to the development of multifunctional materials?

A4: Research highlights the incorporation of tert-Butyl 4-hydroxybenzoate into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []

Q5: Are there any known applications of tert-Butyl 4-hydroxybenzoate in the field of coordination chemistry?

A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to tert-Butyl 4-hydroxybenzoate, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.

Q6: How has computational chemistry been employed in research related to tert-Butyl 4-hydroxybenzoate?

A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.

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